Acetylhomocholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetylhomocholine, also known as acetylcholine, is a neurotransmitter that plays a crucial role in the nervous system. It is involved in various physiological processes such as muscle contraction, heart rate regulation, and cognitive function. Acetylcholine is synthesized by the enzyme choline acetyltransferase (ChAT) in the presynaptic neuron and released into the synaptic cleft to bind to its receptors on the postsynaptic neuron.

Mecanismo De Acción

Acetylcholine binds to its receptors on the postsynaptic neuron, which can be either nicotinic or muscarinic. Nicotinic receptors are ionotropic receptors that are permeable to cations such as Na+ and Ca2+. Muscarinic receptors are metabotropic receptors that activate intracellular signaling pathways. The binding of Acetylhomocholinee to its receptors leads to depolarization of the postsynaptic neuron and subsequent action potential generation.

Biochemical and Physiological Effects

Acetylcholine has various biochemical and physiological effects in the body. It is involved in muscle contraction, heart rate regulation, and gastrointestinal motility. In the central nervous system, Acetylhomocholinee is involved in learning and memory, attention, and arousal. Dysfunction of the cholinergic system has been associated with several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Acetylcholine is a commonly used neurotransmitter in laboratory experiments due to its well-characterized synthesis and release mechanisms. It can be easily manipulated using pharmacological agents such as Acetylhomocholineesterase inhibitors, which increase the concentration of Acetylhomocholinee in the synaptic cleft. However, Acetylhomocholinee is rapidly hydrolyzed by Acetylhomocholineesterase, which limits its duration of action. Therefore, other neurotransmitters such as glutamate and GABA are often used in conjunction with Acetylhomocholinee to study synaptic transmission.

Direcciones Futuras

In Acetylhomocholinee research include the development of novel drugs targeting the cholinergic system for the treatment of neurological disorders. The identification of new receptors and signaling pathways involved in Acetylhomocholinee-mediated neurotransmission will also provide insights into the physiological and pathological roles of Acetylhomocholinee in the nervous system. The development of new techniques for monitoring Acetylhomocholinee release and receptor activation in vivo will also facilitate the study of Acetylhomocholinee-mediated neurotransmission in real-time.

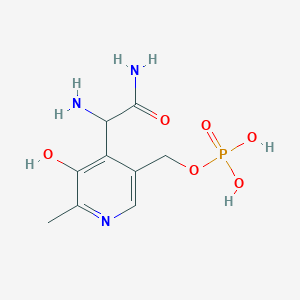

Métodos De Síntesis

Acetylcholine is synthesized by the enzyme choline acetyltransferase (ChAT) in the presynaptic neuron. ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to choline, which produces Acetylhomocholinee. Choline is transported into the presynaptic neuron by a high-affinity choline transporter, where it is converted to Acetylhomocholinee by ChAT. Acetylcholine is then stored in vesicles and released into the synaptic cleft upon depolarization.

Aplicaciones Científicas De Investigación

Acetylcholine has been extensively studied in the field of neuroscience due to its role in various physiological processes. It has been implicated in learning and memory, attention, and arousal. Dysfunction of the cholinergic system has been associated with several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Therefore, Acetylhomocholinee and its receptors have been targeted for drug development in the treatment of these disorders.

Propiedades

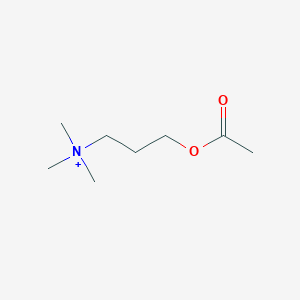

Número CAS |

10172-82-4 |

|---|---|

Fórmula molecular |

C8H18NO2+ |

Peso molecular |

160.23 g/mol |

Nombre IUPAC |

3-acetyloxypropyl(trimethyl)azanium |

InChI |

InChI=1S/C8H18NO2/c1-8(10)11-7-5-6-9(2,3)4/h5-7H2,1-4H3/q+1 |

Clave InChI |

PTWORKWWRNMXTK-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCC[N+](C)(C)C |

SMILES canónico |

CC(=O)OCCC[N+](C)(C)C |

Otros números CAS |

10172-82-4 |

Sinónimos |

acetylhomocholine acetylhomocholine bromide acetylhomocholine iodide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.